N-Benzyl-3,3-difluorocyclobutan-1-amine
Description
N-Benzyl-3,3-difluorocyclobutan-1-amine is a fluorinated cyclobutane derivative featuring a benzyl group attached to the amine nitrogen.
Properties
IUPAC Name |
N-benzyl-3,3-difluorocyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-11(13)6-10(7-11)14-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFNAKHSWOJJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3,3-difluorocyclobutan-1-amine typically involves the following steps:
Formation of 3,3-difluorocyclobutan-1-amine: This can be achieved through the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups, followed by amination. 2
Comparison with Similar Compounds
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (CAS 1156290-70-8)
N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine (Preparation 105)
- Structure : A fluorinated butane backbone with two benzyl groups on the amine.
- Molecular Weight : 286.2 g/mol (C₁₉H₂₃FN) .
- Synthesis: Fluorination of 4-(dibenzylamino)-2-methylbutan-2-ol using diethylaminosulfur trifluoride (DAST) at -78°C, yielding 40% product .
- Key Differences :
- Backbone : Butane chain vs. cyclobutane ring, affecting ring strain and conformational flexibility.
- Fluorine Substitution : Single fluorine at a tertiary carbon vs. geminal difluoro in the target compound.
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine (CAS 132365-02-7)
- Structure : Aliphatic amine with benzyl and butenyl groups.
- Molecular Weight : 215.33 g/mol (C₁₅H₂₁N) .
- Key Differences :
- Unsaturation : Butenyl groups introduce double bonds, enabling polymerization or Michael addition reactions, unlike the saturated cyclobutane in the target compound.
- Fluorine Absence : Lacks fluorination, reducing electronegativity and metabolic stability compared to the difluorinated target.
3-(Trifluoromethyl)benzenamine (CAS 98-16-8)
- Structure : Aromatic amine with a trifluoromethyl group.
- Molecular Weight : 161.12 g/mol (C₇H₆F₃N) .
- Thermodynamic Data :
- Key Differences :
- Aromatic vs. Aliphatic Core : The aromatic system enables resonance stabilization, contrasting with the strained cyclobutane’s reactivity.
- Fluorine Density : Trifluoromethyl group provides strong electron-withdrawing effects but lacks the steric constraints of geminal difluoro substitution.
Structural and Functional Comparison Table
Key Research Findings and Implications
- Fluorination Impact: Geminal difluoro groups in cyclobutanes enhance metabolic stability and alter dipole moments compared to mono-fluoro or non-fluorinated analogs .
- Synthetic Challenges : Fluorination of strained rings (e.g., cyclobutane) requires careful control of reagents (e.g., DAST) to avoid ring-opening side reactions .
- Biological Relevance : Benzylamine derivatives often exhibit bioactivity (e.g., pesticidal or antimicrobial), with fluorination modulating lipophilicity and target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
